

# Application Note: Analytical Standards and Protocols for the Detection of Butylate Herbicide

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## Compound of Interest

Compound Name: Butylate

Cat. No.: B1668116

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## Introduction

**Butylate** is a selective, systemic thiocarbamate herbicide used for the control of annual grass and some broad-leaved weeds, primarily in corn crops.[1][2] Its chemical name is S-ethyl N,N-bis(2-methylpropyl)carbamothioate.[3] Due to its volatility, it is typically incorporated into the soil after application.[2] Monitoring **Butylate** residues in environmental matrices like soil and water is crucial for ensuring environmental safety and regulatory compliance. This document provides detailed protocols for the quantitative analysis of **Butylate** using certified analytical standards and modern chromatographic techniques.

## Analytical Standards

For accurate and reproducible quantification, the use of a Certified Reference Material (CRM) is essential. These standards ensure traceability and reliability of the analytical results.

- Product: **Butylate** Standard[4]
- CAS Number: 2008-41-5
- Description: Typically supplied as a solution in a certified concentration, such as 100 µg/mL in methanol.
- Purity: Assay of 99.0+% is common for analytical standards.
- Storage: Store at ambient temperature (>5 °C) or as specified by the manufacturer.

## Experimental Protocols

The most common and robust method for the analysis of **Butylate** is Gas Chromatography-Mass Spectrometry (GC-MS), often in tandem (GC-MS/MS), due to the compound's volatility. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that is highly effective for extracting pesticides like **Butylate** from complex matrices.

### Protocol 1: Sample Preparation using QuEChERS Method

This protocol is applicable to soil samples. Modifications are noted for water samples.

#### 1. Sample Collection and Homogenization:

- Soil: Collect a composite sample from the target area. Air-dry the sample at a temperature not exceeding 50°C, then grind and pass it through a 2-mm sieve to ensure homogeneity.
- Water: Collect water in clean, pre-rinsed glass bottles. Keep samples chilled and transport them to the laboratory promptly. Filter water samples through a 0.7-µm glass fiber filter before extraction.

#### 2. Extraction:

- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. For water samples, use a 10 mL aliquot.
- If the sample is dry, add 10 mL of water and vortex for 1 minute to hydrate.
- Add an appropriate volume of a deuterated internal standard for improved quantification.
- Add 10 mL of pesticide-residue analysis grade acetonitrile (ACN) to the tube.
- Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately cap the tube and shake it vigorously for 1 minute. A mechanical shaker can be used for 5 minutes for better efficiency.

- Centrifuge the tube at  $\geq 3000$  rcf for 5 minutes.

### 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 6 mL aliquot of the upper acetonitrile supernatant to a 15 mL d-SPE tube.
- The d-SPE tube should contain a cleanup sorbent mixture, typically 900 mg  $\text{MgSO}_4$  (to remove excess water) and 150 mg Primary Secondary Amine (PSA) (to remove organic acids and sugars). For matrices with high pigment content, Graphitized Carbon Black (GCB) may be included.
- Vortex the tube for 30-60 seconds.
- Centrifuge at  $\geq 3000$  rcf for 5 minutes.
- The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for GC-MS analysis.

## Protocol 2: GC-MS/MS Analysis of Butylate

Instrument parameters should be optimized for the specific instrument in use. The following are representative settings.

### 1. Instrument and Conditions:

- Gas Chromatograph: Agilent GC or equivalent.
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer (MS/MS).
- Injector: Split/splitless or Programmable Temperature Vaporizing (PTV) inlet.
- Injector Temperature: 250 °C.
- Injection Volume: 1-2  $\mu\text{L}$ .
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
- Column: A low-bleed capillary column suitable for pesticide analysis, such as a 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness 5% phenyl-methylpolysiloxane column.

- Oven Temperature Program:
  - Initial temperature: 70 °C, hold for 2 minutes.
  - Ramp 1: 25 °C/min to 150 °C.
  - Ramp 2: 5 °C/min to 200 °C.
  - Ramp 3: 10 °C/min to 280 °C, hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two precursor-to-product ion transitions should be monitored for confident identification and quantification.

## 2. Calibration:

- Prepare a series of calibration standards (e.g., 2.5, 5, 10, 25, 50 µg/L) by diluting the **Butylate** CRM stock solution in the final extract solvent.
- To compensate for matrix effects, it is highly recommended to prepare matrix-matched calibration curves by spiking blank matrix extract with the standard solutions.

## Data Presentation

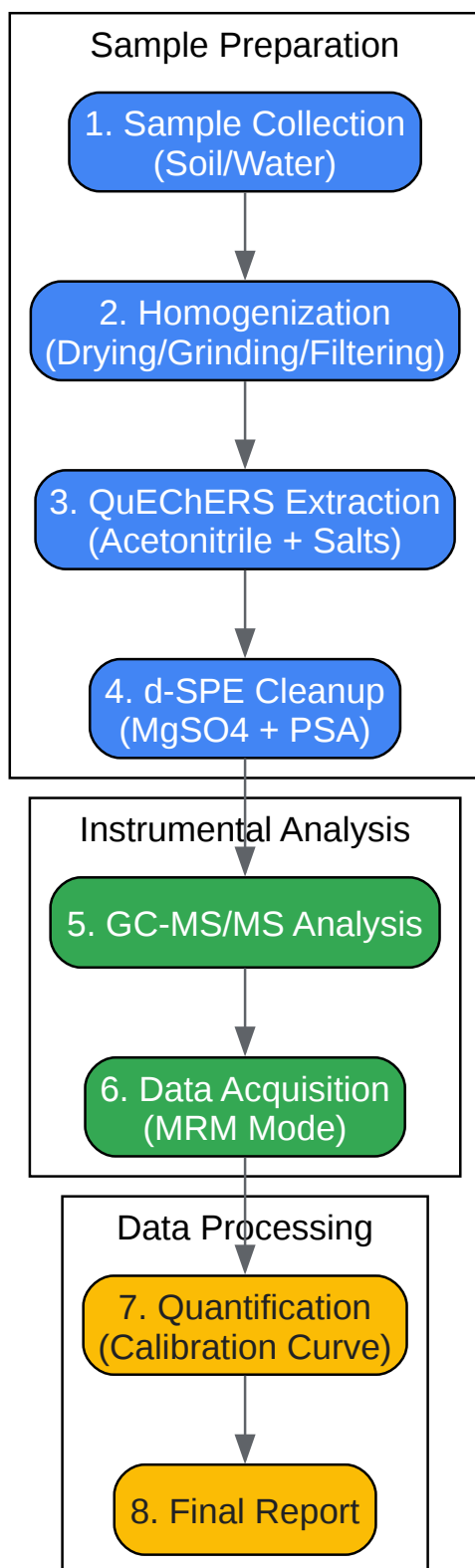
The performance of the analytical method should be validated to ensure it meets the requirements for sensitivity, accuracy, and precision. The following table summarizes typical performance data for the analysis of thiocarbamate herbicides using QuEChERS and GC-MS/MS.

Parameter	Soil Matrix	Water Matrix	Typical Acceptance Criteria
Limit of Detection (LOD)	0.003 mg/kg	0.01 µg/L	Signal-to-Noise > 3
Limit of Quantitation (LOQ)	0.01 mg/kg	0.03 µg/L	Signal-to-Noise > 10
Linearity ( $r^2$ )	>0.99	>0.99	>0.99
Average Recovery (%)	85-110%	90-115%	70-120%
Precision (RSD%)	<15%	<10%	<20%

Note: These values are representative and should be experimentally determined during method validation.

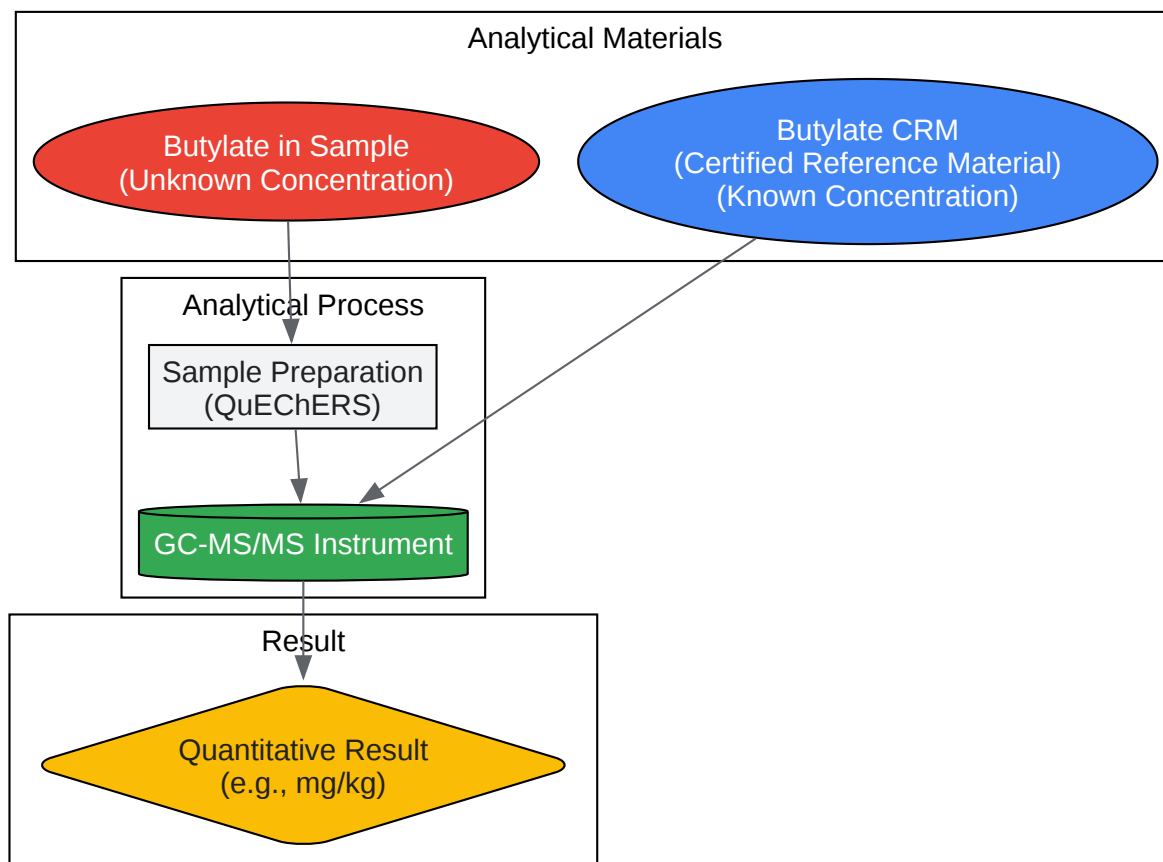
## Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.



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Caption: General workflow for **Butylate** herbicide residue analysis.



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Caption: Logical relationship of components in **Butylate** analysis.

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## References

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- 2. Butylate (herbicide) - Wikipedia [en.wikipedia.org]
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